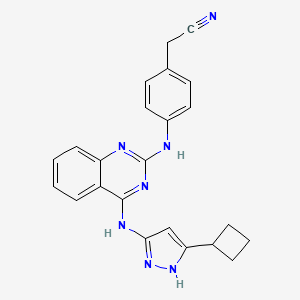

2-(4-((4-((5-Cyclobutyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)amino)phenyl)acetonitrile

Description

Properties

IUPAC Name |

2-[4-[[4-[(5-cyclobutyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]amino]phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N7/c24-13-12-15-8-10-17(11-9-15)25-23-26-19-7-2-1-6-18(19)22(28-23)27-21-14-20(29-30-21)16-4-3-5-16/h1-2,6-11,14,16H,3-5,12H2,(H3,25,26,27,28,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPDJGMLNCYWIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=NN2)NC3=NC(=NC4=CC=CC=C43)NC5=CC=C(C=C5)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701129218 | |

| Record name | 4-[[4-[(5-Cyclobutyl-1H-pyrazol-3-yl)amino]-2-quinazolinyl]amino]benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701129218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216665-58-5 | |

| Record name | 4-[[4-[(5-Cyclobutyl-1H-pyrazol-3-yl)amino]-2-quinazolinyl]amino]benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1216665-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[4-[(5-Cyclobutyl-1H-pyrazol-3-yl)amino]-2-quinazolinyl]amino]benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701129218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-((5-Cyclobutyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)amino)phenyl)acetonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a suitable precursor with hydrazine or its derivatives under acidic or basic conditions.

Quinazoline Formation: The pyrazole derivative is then reacted with a quinazoline precursor, often involving a nucleophilic substitution reaction.

Coupling with Phenylacetonitrile: The final step involves coupling the quinazoline-pyrazole intermediate with phenylacetonitrile under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-((5-Cyclobutyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)amino)phenyl)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the quinazoline or pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

2-(4-((4-((5-Cyclobutyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)amino)phenyl)acetonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory conditions.

Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-((4-((5-Cyclobutyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)amino)phenyl)acetonitrile involves its interaction with specific molecular targets. These targets may include:

Protein Kinases: The compound can inhibit the activity of certain protein kinases, which play a crucial role in cell signaling pathways.

Receptors: It may bind to specific receptors, modulating their activity and influencing cellular responses.

The exact pathways and molecular interactions depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

Key Findings :

- The target compound exhibits a 3.8-fold increase in c-Src inhibition potency compared to its cyclopropyl analog, highlighting the importance of the cyclobutyl group in hydrophobic pocket interactions .

- Unlike gefitinib, which targets EGFR, the acetonitrile-quinazoline scaffold demonstrates minimal off-target activity against VEGFR, suggesting improved therapeutic specificity .

Key Insights :

Physicochemical and Crystallographic Properties

Table 4: Physical Properties

Key Notes:

- The higher logP (3.1 vs. 2.8) of the target compound correlates with improved membrane permeability.

- Crystallographic data (3F6X) reveals π-π stacking between the quinazoline core and kinase residues, stabilizing the binding pose .

Biological Activity

The compound 2-(4-((4-((5-Cyclobutyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)amino)phenyl)acetonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the existing literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 374.4 g/mol. The IUPAC name provides insight into the structural components, indicating the presence of a cyclobutyl group, pyrazole, and quinazoline moieties which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N8 |

| Molecular Weight | 374.4 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various intermediates. The cyclization of appropriate precursors under controlled conditions is a common method used to achieve the desired structure. This process often requires optimization to maximize yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For example, quinazoline derivatives have been shown to selectively inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, including MCF-7 and MDA-MB 231 .

Case Study:

A study focusing on quinazoline derivatives reported IC50 values for cell proliferation inhibition ranging from 5 µM to 40 nM depending on the specific structural modifications made to the compounds . This indicates that structural variations can significantly influence biological activity.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. It has been reported that similar pyrazole derivatives can inhibit the activation of NF-kB, a key regulator in inflammatory responses. The selective inhibition of NF-kB can lead to decreased production of pro-inflammatory cytokines such as TNFα and IL-6 .

Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Inhibits NF-kB activation | |

| Enzyme Inhibition | Targets specific kinases |

The mechanism by which This compound exerts its biological effects is likely multifaceted. It may involve:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer progression and inflammation.

- Receptor Modulation : It could interact with nuclear receptors, modulating gene expression related to cell proliferation and inflammatory responses.

- Apoptosis Induction : By triggering apoptotic pathways, it can promote cell death in malignant cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-((4-((5-Cyclobutyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)amino)phenyl)acetonitrile, and how can yield be optimized?

- Methodology : Utilize multistep heterocyclic coupling reactions, starting with cyclobutyl-substituted pyrazole synthesis followed by quinazoline amination. Incorporate Design of Experiments (DoE) to optimize parameters (e.g., temperature, solvent polarity, catalyst loading). Statistical methods like factorial design minimize trial-and-error approaches . Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states to guide experimental condition selection .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

- Methodology :

- Chromatography : Reverse-phase HPLC with UV detection (C18 column, acetonitrile/water gradient) to assess purity.

- Spectroscopy : / NMR for verifying cyclobutyl, pyrazole, and quinazoline moieties; HRMS for molecular weight confirmation.

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural assignment, particularly for stereochemical features .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodology :

- In vitro kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) targeting kinases like EGFR or VEGFR, given the quinazoline scaffold’s affinity for ATP-binding pockets.

- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT or resazurin assays. Include positive controls (e.g., gefitinib for EGFR) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding mode of this compound with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains. Focus on hydrogen bonding with hinge regions (quinazoline) and hydrophobic contacts (cyclobutyl group).

- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and free energy (MM-PBSA/GBSA) .

Q. How can contradictory data on this compound’s activity across different studies be resolved?

- Methodology :

- Meta-analysis : Systematically compare assay conditions (e.g., ATP concentration, pH, cell line genetic background) using tools like PRISMA guidelines.

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and CRISPR-edited isogenic cell lines to isolate target-specific effects .

Q. What experimental designs are suitable for studying the compound’s pharmacokinetics and metabolic stability?

- Methodology :

- In vitro ADME : Microsomal stability assays (human liver microsomes + NADPH) with LC-MS/MS quantification.

- In silico prediction : Tools like SwissADME or ADMETLab2.0 to estimate logP, CYP450 interactions, and bioavailability .

Q. How can the compound’s selectivity profile against off-target kinases be enhanced?

- Methodology :

- Structure-activity relationship (SAR) : Synthesize analogs with modified pyrazole substituents (e.g., bulkier cyclobutyl derivatives) and test against kinase panels (e.g., Eurofins KinaseProfiler).

- Cryo-EM/X-ray co-crystallography : Resolve compound-target complexes to identify steric clashes or suboptimal interactions .

Methodological Considerations

- Contradiction Handling : Cross-reference computational predictions (e.g., reaction path searches ) with experimental data to resolve discrepancies in synthesis or activity.

- Safety Protocols : Adhere to advanced laboratory safety regulations (e.g., Chemical Hygiene Plan) for handling nitrile-containing compounds .

- Training : Leverage courses like Practical Training in Chemical Biology Methods & Experimental Design to master advanced techniques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.